1-[(4-Bromophenyl)methyl]piperidin-3-amine
Overview
Description
Scientific Research Applications
Synthesis and Application in Material Science
- The palladium-catalyzed amination of meso-bromophenyl(polyalkyl)porphyrins with cyclic secondary amines, including hydroxypiperidines, has been studied, indicating the utility of these compounds in synthesizing porphyrins containing hydroxypiperidine fragments. These porphyrins could have applications in material science, such as in photodynamic therapy or as components in electronic devices due to their unique electronic properties (Artamkina et al., 2008).
Pharmaceutical Research
- A series of oximino-piperidino-piperidine amides, which include the structural motif of 1-[(4-Bromophenyl)methyl]piperidin-3-amine, have been synthesized and evaluated as CCR5 receptor antagonists with potent anti-HIV activity. This demonstrates the potential application of such compounds in the development of new therapeutic agents for HIV-1 infection (Palani et al., 2002).
Chemical Synthesis
- The study of hydrogen-bonding patterns in enaminones, including compounds structurally related to this compound, illustrates their potential use in the synthesis of new organic compounds with specific structural arrangements. These findings can contribute to the design of compounds with desired physical and chemical properties (Balderson et al., 2007).
Organic Chemistry and Mechanistic Studies
- Investigations into the cine-amination of 4-substituted-5-bromopyrimidines by potassium amide in liquid ammonia, involving structures related to this compound, provide insights into reaction mechanisms that could be valuable for the synthesis of pyrimidine derivatives. These derivatives have various applications, ranging from pharmaceuticals to agrochemicals (Rasmussen et al., 1978).
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJZTWRYUFHQMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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